Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)-
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Overview
Description
Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- is a compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of an ethanone group attached to a pyrimidine ring substituted with amino and hydroxy groups. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with an ethanone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Pyrimidine: The parent compound with a similar structure but lacking the ethanone group.
2-Amino-4,6-dihydroxypyrimidine: A precursor in the synthesis of Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)-.
Minoxidil: A pyrimidine derivative with a different substitution pattern, known for its vasodilatory effects.
Uniqueness: Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups on the pyrimidine ring, along with the ethanone group, makes it a versatile compound for various applications .
Properties
CAS No. |
7597-76-4 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-acetyl-2-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-5(11)9-6(7)8-4/h2H,1H3,(H3,7,8,9,11) |
InChI Key |
KTFQWNUUOSSOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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